molecular formula C14H16N2OS2 B11185368 3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11185368
M. Wt: 292.4 g/mol
InChI Key: PVUAXOZWCALBON-UHFFFAOYSA-N
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Description

3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-phenylethylamine with ethyl 2-thioxo-1,3-thiazolidin-4-one-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by refluxing the mixture for several hours .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-5-{[(2-phenylethyl)amino]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-(2-phenylethyliminomethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C14H16N2OS2/c1-2-16-13(17)12(19-14(16)18)10-15-9-8-11-6-4-3-5-7-11/h3-7,10,17H,2,8-9H2,1H3

InChI Key

PVUAXOZWCALBON-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=NCCC2=CC=CC=C2)O

Origin of Product

United States

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